Lipophilicity Shift vs. 6-Amino-1,3-dimethyluracil: LogP and LogD Comparison
The introduction of the 2,2,2-trifluoroethyl group onto the 6-amino position of the uracil core significantly increases lipophilicity compared to the unsubstituted 6-amino-1,3-dimethyluracil. The computed XLogP3-AA for 1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione is 0.7 [1], whereas the computed XLogP3-AA for 6-amino-1,3-dimethyluracil (CAS 5770-44-5, PubChem CID 123456) is -0.4 [2]. This represents an increase of approximately 1.1 log units, indicating enhanced membrane permeability potential while remaining within fragment-like space.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 6-Amino-1,3-dimethyluracil: -0.4 |
| Quantified Difference | Δ XLogP = +1.1 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
The enhanced lipophilicity directly impacts passive membrane permeability and protein binding, making this compound a more suitable fragment hit for intracellular kinase targets compared to the more polar unsubstituted analog.
- [1] PubChem. (2024). Compound Summary for CID 15382408, 1,3-Dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for 6-Amino-1,3-dimethyluracil (CAS 5770-44-5). National Center for Biotechnology Information. XLogP3-AA: -0.4. View Source
